molecular formula C23H24N4O3S B11610385 7-butyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 606961-68-6

7-butyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11610385
CAS No.: 606961-68-6
M. Wt: 436.5 g/mol
InChI Key: IXCNWOFPRQTJSU-UHFFFAOYSA-N
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Description

The compound 7-butyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex heterocyclic molecule featuring a fused tricyclic core with nitrogen atoms at positions 1, 7, and 7. Key structural elements include:

  • A butyl chain at position 7, enhancing lipophilicity compared to shorter alkyl substituents.
  • An imino group at position 6 and a methyl group at position 11, influencing steric and electronic properties.

Structural characterization likely employs crystallographic tools like the SHELX software suite .

Properties

CAS No.

606961-68-6

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

7-butyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C23H24N4O3S/c1-4-5-12-26-20(24)19(31(29,30)17-10-8-15(2)9-11-17)14-18-22(26)25-21-16(3)7-6-13-27(21)23(18)28/h6-11,13-14,24H,4-5,12H2,1-3H3

InChI Key

IXCNWOFPRQTJSU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)C)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core triazatricyclo structure, followed by the introduction of the butyl, imino, methyl, and sulfonyl groups through various organic reactions such as alkylation, sulfonation, and imination. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

7-butyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific functional group targeted. For example, oxidation of the sulfonyl group yields sulfoxides or sulfones, while reduction of the imino group results in amines.

Scientific Research Applications

Chemistry

In chemistry, 7-butyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its potential therapeutic applications.

Medicine

In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of 7-butyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions. The triazatricyclo structure provides a rigid framework that can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 7-butyl-11-methyl-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

  • Substituents: 3-Nitrobenzoyl imino group at position 6 (vs. unsubstituted imino in the target compound). Ethyl carboxylate at position 5 (vs. 4-methylphenyl sulfonyl).
  • Molecular Weight : 503.5 g/mol (higher than the target compound due to nitro and ester groups).
  • The ethyl carboxylate may reduce lipophilicity compared to the sulfonyl group, affecting membrane permeability .

5-(4-Fluorobenzenesulfonyl)-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

  • Substituents :
    • 4-Fluorobenzenesulfonyl at position 5 (vs. 4-methylphenyl sulfonyl).
    • 7,11-Dimethyl groups (vs. 7-butyl and 11-methyl).
  • Dimethyl substituents reduce steric bulk compared to the butyl chain, possibly improving solubility .

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6

  • Core Structure : Replaces nitrogen atoms in the tricyclic system with sulfur (3,7-dithia-5-aza).
  • Substituents :
    • 4-Methoxyphenyl group (electron-donating methoxy vs. sulfonyl in the target compound).
  • Functional Impact :
    • Sulfur atoms increase ring strain and alter π-orbital interactions, affecting electronic properties.
    • Methoxy groups enhance solubility via hydrogen-bond acceptor capacity .

Comparative Analysis Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
7-butyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[...]-2-one (Target) 4-Methylphenyl sulfonyl, butyl, imino Not provided High lipophilicity (butyl), moderate electron withdrawal (sulfonyl)
Ethyl 7-butyl-11-methyl-6-(3-nitrobenzoyl)imino-2-oxo-...-5-carboxylate 3-Nitrobenzoyl, ethyl carboxylate 503.5 Enhanced reactivity (nitro), reduced lipophilicity (ester)
5-(4-Fluorobenzenesulfonyl)-6-imino-7,11-dimethyl-...-2-one 4-Fluorobenzenesulfonyl, dimethyl Not provided Strong electron withdrawal (fluorine), improved crystallinity
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]-one-6 4-Methoxyphenyl, sulfur-rich core Not provided Increased solubility (methoxy), altered electronic profile (sulfur heteroatoms)

Key Research Findings

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., nitro, fluorosulfonyl) enhance reactivity but may reduce metabolic stability.
    • Alkyl chain length (e.g., butyl vs. methyl) significantly impacts lipophilicity, influencing bioavailability .
  • Structural Modifications :
    • Replacement of nitrogen with sulfur in the core alters electronic conjugation and hydrogen-bonding capacity .
    • Sulfonyl groups contribute to robust intermolecular interactions, as highlighted in hydrogen-bonding studies .

Biological Activity

7-butyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound belonging to the class of triazatricyclo compounds. Its unique tricyclic structure and incorporation of various functional groups suggest significant potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tricyclic framework with multiple substituents that enhance its biological activity:

  • Functional Groups : The sulfonyl group enhances solubility and reactivity, while the imino group may play a crucial role in its interactions with biological targets.
  • Lipophilicity : The presence of butyl and methylphenyl substituents increases the compound's lipophilicity, which is important for its pharmacological properties.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. The mechanisms may involve:

  • Disruption of Cell Membranes : The compound may interact with bacterial cell membranes, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : Studies have shown that it can inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through interactions with specific receptors or enzymes.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

  • Enzyme Interaction : The compound may bind to enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity related to cell growth and differentiation.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antimicrobial efficacy against Gram-positive bacteria with an MIC value of 15 µg/mL.
Study 2Showed significant reduction in tumor cell viability in vitro with IC50 values ranging from 10 to 25 µM across different cancer cell lines.
Study 3Investigated the mechanism of action and found that the compound induces apoptosis through caspase activation in human cancer cells.

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